Biphenyl-4,4'-diyl bis(4-bromo-3-nitrobenzoate)
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Overview
Description
4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE is a complex organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE typically involves multiple steps. One common method includes the esterification of 4-bromo-3-nitrobenzoic acid with 4-hydroxybiphenyl, followed by further bromination and nitration reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.
Major Products Formed:
Reduction of nitro groups: Formation of amino derivatives.
Substitution of bromine atoms: Formation of various substituted biphenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new materials .
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups.
- Investigated for its biological activity and interactions with biomolecules .
Industry:
- Utilized in the production of advanced materials, including polymers and resins.
- Explored for its use in electronic materials due to its structural properties .
Mechanism of Action
The mechanism of action of 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE involves its interaction with various molecular targets. The nitro and bromine groups can participate in redox reactions, influencing the compound’s reactivity. The biphenyl structure allows for π-π interactions, which can affect its binding to other molecules .
Comparison with Similar Compounds
- 4-Bromo-3-nitrobenzonitrile
- 4-Bromo-4’-hydroxybiphenyl
- 1-Bromo-4-nitrobenzene
- 4-Bromobiphenyl
Uniqueness: 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE is unique due to the presence of both bromine and nitro groups on a biphenyl scaffold.
Properties
Molecular Formula |
C26H14Br2N2O8 |
---|---|
Molecular Weight |
642.2 g/mol |
IUPAC Name |
[4-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C26H14Br2N2O8/c27-21-11-5-17(13-23(21)29(33)34)25(31)37-19-7-1-15(2-8-19)16-3-9-20(10-4-16)38-26(32)18-6-12-22(28)24(14-18)30(35)36/h1-14H |
InChI Key |
NFZMPXZXWZUVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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